molecular formula C13H11IN2O3S B12454749 N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide

N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide

Cat. No.: B12454749
M. Wt: 402.21 g/mol
InChI Key: BIBVMIMZAOHNJU-UHFFFAOYSA-N
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Description

N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide typically involves the condensation of 3-iodo-4-methoxybenzoyl chloride with thiophene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide can be compared with other thiophene derivatives such as:

The uniqueness of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide lies in its specific substitution pattern and the presence of the iodo and methoxy groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives .

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21 g/mol

IUPAC Name

N'-(3-iodo-4-methoxybenzoyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11IN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

BIBVMIMZAOHNJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)I

Origin of Product

United States

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